1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole
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Overview
Description
1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fifth position, and a phenyl group at the third position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-phenylindazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.
Bromination: The nitrated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromobenzyl group at the first position.
Coupling Reaction: The final step involves a coupling reaction where the brominated intermediate is reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to yield the desired compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, potassium carbonate.
Coupling Reactions: Aryl or alkyl halides, palladium catalyst.
Major Products Formed:
Reduction: 1-(4-bromobenzyl)-5-amino-3-phenyl-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: New aryl or alkyl substituted indazole derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
1-(4-Bromobenzyl)-3-phenyl-1H-indazole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-3-phenyl-1H-indazole: Lacks the bromobenzyl group, which may affect its reactivity and applications.
1-(4-Bromobenzyl)-5-amino-3-phenyl-1H-indazole: The amino group instead of the nitro group may lead to different chemical and biological properties
Uniqueness: 1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole is unique due to the presence of both the bromobenzyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14BrN3O2 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-nitro-3-phenylindazole |
InChI |
InChI=1S/C20H14BrN3O2/c21-16-8-6-14(7-9-16)13-23-19-11-10-17(24(25)26)12-18(19)20(22-23)15-4-2-1-3-5-15/h1-12H,13H2 |
InChI Key |
FLZPHUQAFJWPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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